molecular formula C9H11N3O2 B3023350 1-(1,3-Benzodioxol-5-ylmethyl)guanidine CAS No. 19889-44-2

1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Cat. No.: B3023350
CAS No.: 19889-44-2
M. Wt: 193.2 g/mol
InChI Key: QVBNBQQABMECQB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)guanidine is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . It is also known by its IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)guanidine . This compound features a benzodioxole ring attached to a guanidine group, making it an interesting subject for various scientific studies.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)guanidine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and disrupting their function . The pathways involved include the modulation of tubulin polymerization and stabilization of microtubule structures.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethyl)guanidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzodioxole ring and guanidine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9(11)12-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBNBQQABMECQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279037
Record name N-(1,3-Benzodioxol-5-ylmethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19889-44-2
Record name N-(1,3-Benzodioxol-5-ylmethyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19889-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzodioxol-5-ylmethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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